2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate
CAS No.: 326017-81-6
Cat. No.: VC7779967
Molecular Formula: C27H26N2O4
Molecular Weight: 442.515
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326017-81-6 |
|---|---|
| Molecular Formula | C27H26N2O4 |
| Molecular Weight | 442.515 |
| IUPAC Name | 2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3-methylbenzoate |
| Standard InChI | InChI=1S/C27H26N2O4/c1-18-7-5-8-19(17-18)27(32)33-16-15-29-25(30)21-10-6-9-20-23(28-13-3-2-4-14-28)12-11-22(24(20)21)26(29)31/h5-12,17H,2-4,13-16H2,1H3 |
| Standard InChI Key | URHBHOMVXCQFML-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O |
Introduction
Synthesis
The synthesis of related compounds typically involves multi-step organic reactions. A common method includes the reaction of 1H-benz[de]isoquinoline-2(3H)-acetic acid derivatives with piperidine under specific conditions to yield the desired piperidinyl derivative. Solvents like N-methylpyrrolidone and reagents such as triethylamine are often used to facilitate these reactions.
Synthesis Steps:
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Starting Material Preparation: Preparation of the benzo[de]isoquinoline framework.
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Reaction with Piperidine: The benzo[de]isoquinoline derivative is reacted with piperidine in a solvent like N-methylpyrrolidone.
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Purification: The product is purified through methods such as recrystallization.
Biological Activity
Naphthalimide derivatives are recognized for their biological activities, including antimicrobial and anticancer properties. These activities are attributed to their ability to intercalate into DNA or bind to specific proteins. While specific data on 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate is not available, related compounds have shown promising results in these areas.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential to inhibit microbial growth. |
| Anticancer Activity | Ability to intercalate into DNA or bind proteins, affecting cell proliferation. |
Applications
These compounds are used in various scientific fields, including medicinal chemistry for drug development and as fluorescent probes in biological studies.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agents due to biological activity. |
| Biological Probes | Used as fluorescent probes for studying biological systems. |
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